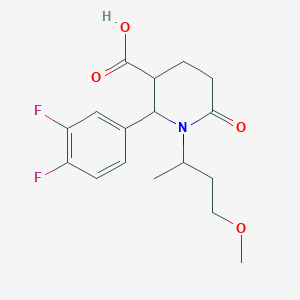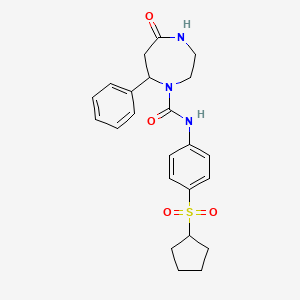![molecular formula C12H19FIN3 B7572609 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide, also known as L-163,491, is a selective and potent antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. This receptor plays a role in many physiological processes, including pain perception, mood regulation, and inflammation. L-163,491 has been extensively studied for its potential therapeutic applications in these areas.
Mécanisme D'action
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide acts as a selective antagonist of the NK1 receptor. The NK1 receptor is activated by the neuropeptide substance P, which is involved in many physiological processes, including pain perception, mood regulation, and inflammation. By blocking the NK1 receptor, this compound inhibits the effects of substance P and reduces its activity in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce pain, inflammation, and anxiety, and to have antidepressant effects. It has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide is its high selectivity for the NK1 receptor, which allows for more precise targeting of this receptor in experiments. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds used in research.
Orientations Futures
There are many potential future directions for research on 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide. One area of interest is in the development of new pain medications that target the NK1 receptor. Another area of interest is in the potential use of this compound in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the effects of this compound on the immune system and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-fluoroacetophenone with isobutyraldehyde to form 2-(2-fluorophenyl)-2-methylpropanal. This intermediate is then reacted with guanidine to form 1-[2-(2-fluorophenyl)-2-methylpropyl]guanidine. Finally, the hydroiodide salt of this compound is prepared by reacting it with hydroiodic acid.
Applications De Recherche Scientifique
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various areas. One of the main areas of research has been in the field of pain management. The NK1 receptor has been shown to play a role in the transmission of pain signals, and this compound has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
This compound has also been studied for its potential use in the treatment of mood disorders such as depression and anxiety. The NK1 receptor has been implicated in the regulation of mood, and this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.HI/c1-12(2,8-16-11(14)15-3)9-6-4-5-7-10(9)13;/h4-7H,8H2,1-3H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRWLOGLDQZNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=NC)N)C1=CC=CC=C1F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)


![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)

![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)